![molecular formula C6H7BrN2OS B1286041 2-bromo-N-(1,3-thiazol-2-yl)propanamide CAS No. 6521-08-0](/img/structure/B1286041.png)
2-bromo-N-(1,3-thiazol-2-yl)propanamide
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Description
“2-bromo-N-(1,3-thiazol-2-yl)propanamide” is a chemical compound with the CAS Number: 6521-08-0 . It has a molecular weight of 236.11 . The IUPAC name for this compound is 2-bromo-N-(1H-1lambda3-thiazol-2-yl)propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-BROMO-2-METHYL-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has been achieved from 2-Aminothiazole and 2-Bromoisobutyryl Bromide .Molecular Structure Analysis
The molecular structure of “2-bromo-N-(1,3-thiazol-2-yl)propanamide” contains a total of 18 bonds. These include 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Thiazole .Physical And Chemical Properties Analysis
The compound “2-bromo-N-(1,3-thiazol-2-yl)propanamide” is a solid at room temperature . The storage temperature for this compound is between 2 and 8 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-bromo-N-(1,3-thiazol-2-yl)propanamide, have been recognized for their antimicrobial properties. They are used in the development of new antimicrobial agents due to their effectiveness against a variety of microbial strains. The structural modification of thiazole compounds can lead to potent antimicrobial agents that can be used in treating infections .
Anticancer Properties
Thiazole derivatives are also known for their anticancer activities. They can be synthesized and modified to create new molecules with potent antitumor properties. These compounds have been studied for their potential use in cancer treatment, particularly due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. These compounds can modulate inflammatory pathways, thereby reducing inflammation and providing therapeutic benefits in conditions like arthritis .
Antidiabetic Effects
Some thiazole derivatives have shown promise in the treatment of diabetes. They exhibit antidiabetic activity by influencing blood glucose levels and improving insulin sensitivity. This makes them potential components in the formulation of antidiabetic medications .
Antioxidant Capacity
The antioxidant capacity of thiazole derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Neuroprotective Effects
Thiazole derivatives have been explored for their neuroprotective effects. They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Anti-Alzheimer’s Potential
Research has indicated that thiazole derivatives could be effective in the treatment of Alzheimer’s disease. They may impact the biochemical pathways involved in the disease’s progression, offering a new avenue for therapeutic intervention .
properties
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJYQWYSQZREP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586119 |
Source
|
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1,3-thiazol-2-yl)propanamide | |
CAS RN |
6521-08-0 |
Source
|
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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